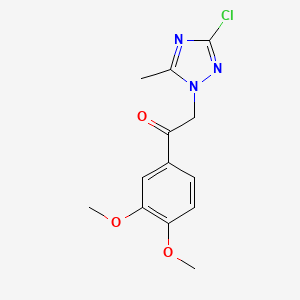![molecular formula C10H17N3OS B6990427 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol](/img/structure/B6990427.png)
2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol is a chemical compound characterized by its unique structure, which includes a triazole ring and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol typically involves the reaction of 5-methyl-4-prop-2-enyl-1,2,4-triazole with a suitable sulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide and a solvent like ethanol. The mixture is stirred and heated to facilitate the reaction, followed by purification steps such as distillation or recrystallization to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the yield and purity of the compound. Industrial methods also focus on optimizing reaction conditions to minimize by-products and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Isoeugenol methyl ether
- Methyl isoeugenol
- 4-(Prop-2-en-1-yl)phenol
Uniqueness
Compared to similar compounds, 2-[(5-Methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol stands out due to its unique combination of a triazole ring and a sulfanyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[(5-methyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-4-6-13-8(3)11-12-10(13)15-9(5-2)7-14/h4,9,14H,1,5-7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAAAXXKCKXEJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)SC1=NN=C(N1CC=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]-1-(oxolan-3-yl)ethanone](/img/structure/B6990367.png)
![5-[2-(3-Chloro-5-methyl-1,2,4-triazol-1-yl)ethyl]-4-methyl-1,3-thiazole](/img/structure/B6990373.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-5-cyclopropyl-1,2,4-oxadiazole](/img/structure/B6990381.png)
![3-[[5-Chloro-3-(4-chlorophenyl)-1,2,4-triazol-1-yl]methyl]-4-ethyl-5-methyl-1,2,4-triazole](/img/structure/B6990387.png)




![1-[2-(Cycloheptylamino)-2-oxoethyl]-2,5-dioxoimidazolidine-4-carboxamide](/img/structure/B6990413.png)


![2-[3-[4-(2-Methylpyrazol-3-yl)piperidine-1-carbonyl]thiophen-2-yl]acetic acid](/img/structure/B6990455.png)
![2-[(2-Methoxycyclopentyl)amino]-1-morpholin-4-ylbutan-1-one](/img/structure/B6990456.png)
